
3-(1-Adamantyl)-3-oxopropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(1-Adamantyl)-3-oxopropanenitrile involves reactions of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride. This process yields this compound and 4-(1-adamantyl)-3-oxobutanenitrile, among other products, highlighting the versatility of adamantane derivatives in organic synthesis (Shiryaev et al., 2015).
Molecular Structure Analysis
Adamantane derivatives, including this compound, are characterized by their unique molecular structures, which are influenced by the adamantane core. The adamantane structure imparts stability and rigidity, affecting the conformational adaptability of its derivatives. Studies on adamantane derivatives like 1-(adamantane-1-carbonyl)-3-halophenyl thioureas provide insights into bond lengths, angles, and conformational stability, revealing the chair conformation of the condensed cyclohexane rings and the impact of intramolecular hydrogen bonding (Saeed et al., 2013).
Chemical Reactions and Properties
This compound participates in various chemical reactions, showcasing the chemical versatility of adamantane derivatives. Its reactions with acetonitrile, facilitated by sodium hydride, demonstrate the potential for synthesizing complex molecules. The compound's structure, influenced by the adamantane scaffold, plays a crucial role in its reactivity and interaction with other molecules (Shiryaev et al., 2015).
Applications De Recherche Scientifique
Synthèse de dérivés adamantaniques insaturés
Les dérivés adamantaniques, y compris le « 3-(1-Adamantyl)-3-oxopropanenitrile », sont utilisés dans la synthèse de dérivés adamantaniques insaturés . La haute réactivité de ces composés offre de nombreuses possibilités de les utiliser comme matières premières pour la synthèse de divers dérivés adamantaniques fonctionnels .
Développement de nouvelles méthodes de préparation
Le composé joue un rôle crucial dans le développement de nouvelles méthodes de préparation de dérivés adamantaniques . Il contribue à l'avancement des calculs de chimie quantique pour étudier la structure électronique des dérivés adamantaniques .
Réactions de polymérisation
“this compound” est utilisé dans les réactions de polymérisation . Il aide à la création de polymères volumineux de type diamant, tels que les diamantinoïdes .
Production de carburants et d'huiles thermiquement stables et à haute énergie
Le composé est utilisé dans la production de carburants et d'huiles thermiquement stables et à haute énergie . Ses propriétés uniques le rendent adapté à cette application .
Synthèse de composés bioactifs et de produits pharmaceutiques
“this compound” est utilisé dans la synthèse de composés bioactifs et de produits pharmaceutiques . Sa structure et ses propriétés uniques en font une matière première précieuse dans la création de ces composés .
Activité antimicrobienne
Certains dérivés adamantaniques ont montré une bonne activité contre les bactéries Gram-positives . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le développement de nouveaux agents antimicrobiens .
Activité antivirale
Les dérivés adamantaniques sont connus depuis longtemps pour leur activité antivirale contre les virus de la grippe A et du VIH . “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antiviraux .
Propriétés du système nerveux central
Plusieurs dérivés adamantaniques ont été associés à des propriétés du système nerveux central . Par conséquent, « this compound » pourrait potentiellement être utilisé dans le développement de médicaments ciblant le système nerveux central .
Mécanisme D'action
The mechanism of action of adamantane derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, some adamantane derivatives have been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Safety and Hazards
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions could include the development of new synthesis methods, the exploration of new applications, and the investigation of the properties of novel adamantane derivatives .
Propriétés
IUPAC Name |
3-(1-adamantyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c14-2-1-12(15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFKYUPAPUUIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342835 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23938-42-3 | |
| Record name | 3-(1-Adamantyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





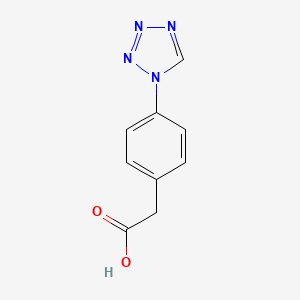

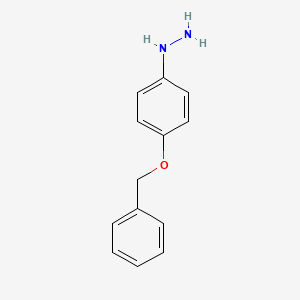
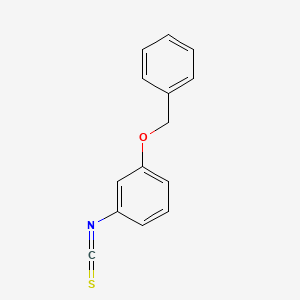

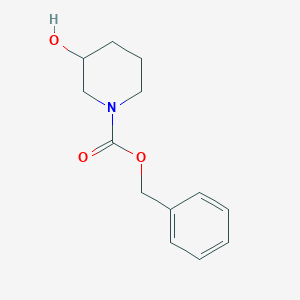
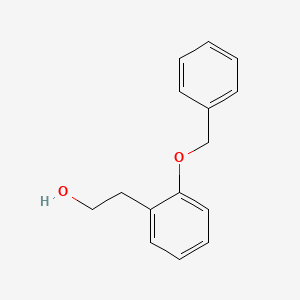
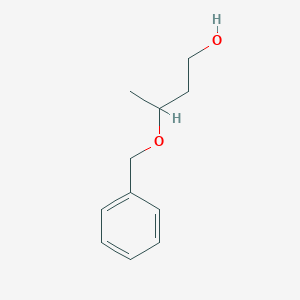


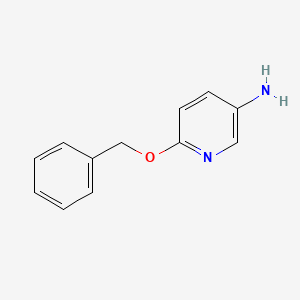
![3-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1269774.png)